molecular formula C18H13ClFN5O B6491617 3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326899-74-4

3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer B6491617
CAS-Nummer: 1326899-74-4
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: PEAILLKVNSLWQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, reagents, and conditions. .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Pyrido[2,3-d]pyrimidin-5-one Derivatives

This compound could be used in the synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Protodeboronation of Pinacol Boronic Esters

The compound could be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Fluorescence In Situ Hybridization (FISH) Technology

The compound could be used in FISH technology, which has evolved to include the use of superresolution microscopy systems for visualizing intranuclear chromosomal organization . Various methods have been used for improving probe labeling efficiency .

Quantitative Detection in ELISA

The compound, also known as LS-F6609, is used in a 96-well enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Human CENPF / CENP-F in samples of Cell Lysates and Tissue Homogenates . It can detect levels of CENPF / CENP-F as low as 0.056 nanograms per milliliter .

Anti-Tumor Effects in Combination Therapy

In animal studies, F6609-4630 and cobimetinib together achieved significant and a combined greater anti-tumor effect . These anti-tumor effects were observed at lower doses as compared to those required for maximal anti-tumor activity for either agent alone and were tolerated .

Wirkmechanismus

Target of Action

F6609-4630, also known as RMC-4630, is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2 . SHP2 is a central node in the RAS signaling pathway , which plays a crucial role in cell growth and differentiation .

Mode of Action

RMC-4630 interacts with its target, SHP2, by binding to it in an allosteric manner . This binding inhibits the enzymatic activity of SHP2, thereby disrupting the RAS signaling pathway . This disruption can lead to the shrinkage of tumors carrying certain mutations in the RAS pathway such as KRAS G12C, NF1 LOF, and BRAF Class3 .

Biochemical Pathways

The primary biochemical pathway affected by RMC-4630 is the RAS-MAP kinase cell growth signaling cascade . By inhibiting SHP2, RMC-4630 disrupts this pathway, which can lead to the inhibition of cell growth and proliferation .

Pharmacokinetics

The pharmacokinetic properties of RMC-4630 are still under investigation. It has been reported that rmc-4630 is orally bioavailable . This means that the compound can be absorbed into the bloodstream when taken by mouth, which is crucial for its bioavailability and therapeutic effect .

Result of Action

The inhibition of SHP2 by RMC-4630 has been shown to have anti-tumor activity. In a phase 1 clinical trial, RMC-4630 showed promising results in patients with non-small cell lung cancer and other solid tumors carrying certain mutations that cause hyperactivation of the RAS-MAP kinase cell growth signaling cascade . The most frequent adverse events were edema, diarrhea, fatigue, anemia, and thrombocytopenia .

Eigenschaften

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O/c19-14-7-3-1-5-12(14)10-25-17-16(22-23-25)18(26)24(11-21-17)9-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAILLKVNSLWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.